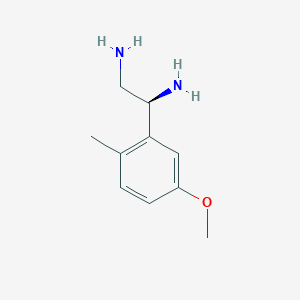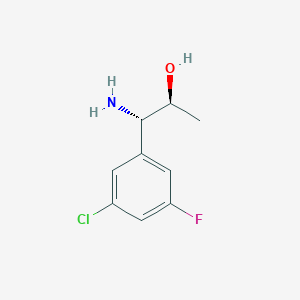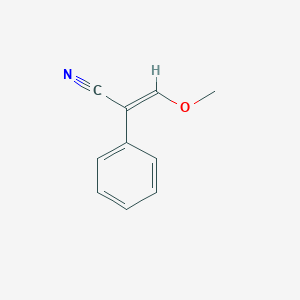
4-Iodocinnolin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Iodocinnolin-3-amine is an organic compound with the molecular formula C8H6IN3. It is a derivative of cinnoline, a heterocyclic aromatic organic compound. The presence of an iodine atom at the 4th position and an amine group at the 3rd position makes this compound unique and of interest in various fields of research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodocinnolin-3-amine typically involves the iodination of cinnolin-3-amine. One common method is the Sandmeyer reaction, where cinnolin-3-amine is treated with sodium nitrite and hydrochloric acid to form a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom at the 4th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Iodocinnolin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amine group can be oxidized to form corresponding nitro or nitroso compounds, and reduced to form amides or other derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiourea can be used under mild conditions.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride
Major Products Formed:
Substitution Products: Depending on the nucleophile, various substituted cinnoline derivatives can be formed.
Oxidation Products: Nitro or nitroso derivatives.
Reduction Products: Amides or other reduced forms of the compound
Scientific Research Applications
4-Iodocinnolin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals .
Mechanism of Action
The mechanism of action of 4-Iodocinnolin-3-amine is primarily based on its ability to interact with various molecular targets. The iodine atom and amine group play crucial roles in its reactivity and binding affinity. It can act as a nucleophile or electrophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .
Comparison with Similar Compounds
3-Amino-4-iodopyridine: Similar in structure but with a pyridine ring instead of a cinnoline ring.
4-Iodoaniline: Similar in having an iodine atom and an amine group but with a benzene ring.
Uniqueness: 4-Iodocinnolin-3-amine is unique due to the presence of both the iodine atom and the cinnoline ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H6IN3 |
|---|---|
Molecular Weight |
271.06 g/mol |
IUPAC Name |
4-iodocinnolin-3-amine |
InChI |
InChI=1S/C8H6IN3/c9-7-5-3-1-2-4-6(5)11-12-8(7)10/h1-4H,(H2,10,12) |
InChI Key |
WPERDUVDAHTKJR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N=N2)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Exo-amino-bicyclo[2.2.1]heptane-2-carboxylic acid hcl](/img/structure/B13047430.png)
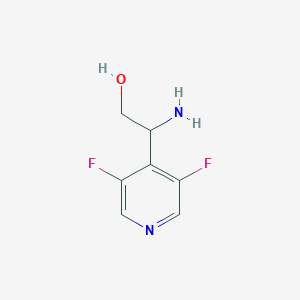
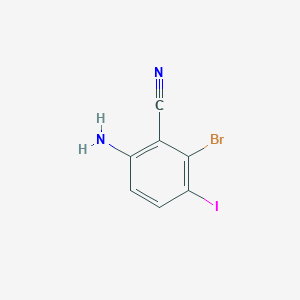
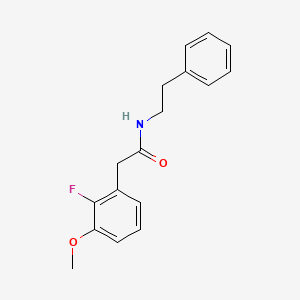
![(3S)-6-(Trifluoromethoxy)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13047449.png)
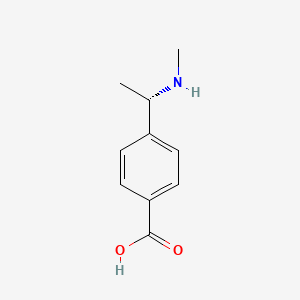

![(1S,2S)-1-Amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13047467.png)

